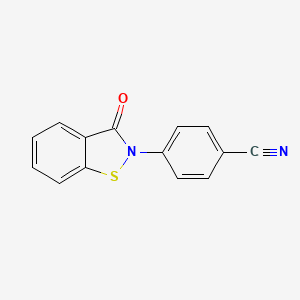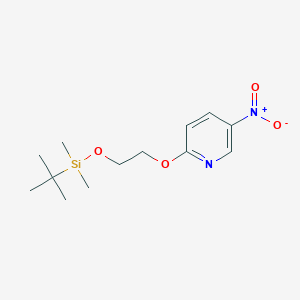
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a tert-butyldimethylsilyl-protected ethoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of 2-(2-hydroxyethoxy)-5-nitropyridine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.
Etherification: The protected intermediate is then subjected to etherification with ethylene oxide or a similar reagent under basic conditions to introduce the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, tetrahydrofuran.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), organic solvents (e.g., toluene).
Major Products
Reduction: 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-aminopyridine.
Substitution: 2-(2-hydroxyethoxy)-5-nitropyridine.
Coupling: Various substituted pyridines depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its protected hydroxyl group allows for selective reactions at other positions.
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ethoxy group can form hydrogen bonds with other molecules. The tert-butyldimethylsilyl group provides steric protection, allowing for selective reactions at other positions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol: Similar structure but lacks the nitro group.
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetaldehyde: Contains an aldehyde group instead of a nitro group.
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanamine: Contains an amine group instead of a nitro group.
Uniqueness
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a tert-butyldimethylsilyl-protected ethoxy group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C13H22N2O4Si |
|---|---|
Molekulargewicht |
298.41 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[2-(5-nitropyridin-2-yl)oxyethoxy]silane |
InChI |
InChI=1S/C13H22N2O4Si/c1-13(2,3)20(4,5)19-9-8-18-12-7-6-11(10-14-12)15(16)17/h6-7,10H,8-9H2,1-5H3 |
InChI-Schlüssel |
IREMONBJMMWWBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



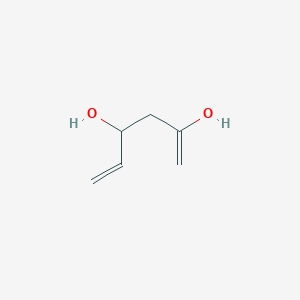
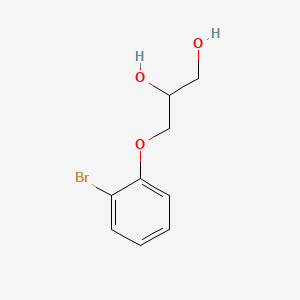
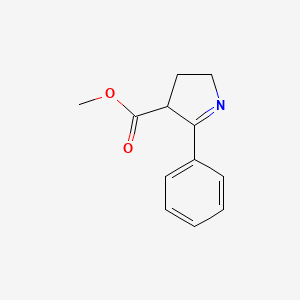

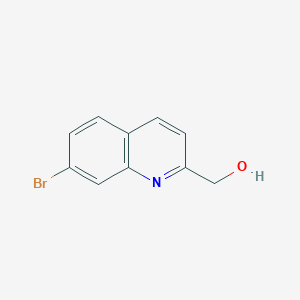
![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)





